molecular formula C27H20N4O5S2 B10861733 N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]-2-oxochromene-3-carboxamide

N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]-2-oxochromene-3-carboxamide

Cat. No.: B10861733
M. Wt: 544.6 g/mol
InChI Key: UGBKJKATORQJGR-UHFFFAOYSA-N
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Description

TEPC466 is a novel compound based on TEPP-46, known for its aggregation-induced emission properties. It exhibits high selectivity and sensitivity for detecting the PKM2 protein via the aggregation-induced emission effect. This compound is particularly useful in cancer diagnosis and research due to its ability to image the PKM2 protein in colorectal cancer cells with low toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TEPC466 involves the conjugation of a fluorescent agent, such as coumarine, to TEPP-46. The detailed synthetic route includes:

Industrial Production Methods: Industrial production of TEPC466 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: TEPC466 primarily undergoes:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Substitution: TEPC466 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives and substituted analogs of TEPC466 .

Scientific Research Applications

TEPC466 has a wide range of applications in scientific research:

Mechanism of Action

TEPC466 exerts its effects through the following mechanism:

    Molecular Targets: The primary target of TEPC466 is the PKM2 protein, a glycolytic enzyme involved in the Warburg effect in cancer cells.

    Pathways Involved: TEPC466 binds to PKM2, enhancing its detection via the aggregation-induced emission effect. .

Comparison with Similar Compounds

    TEPP-46: The parent compound of TEPC466, also used for detecting PKM2.

    Other Aggregation-Induced Emission Probes: Compounds such as TPE (tetraphenylethylene) and AIEgens (aggregation-induced emission luminogens).

Uniqueness of TEPC466: TEPC466 stands out due to its high selectivity and sensitivity for PKM2 detection, low toxicity, and effectiveness in imaging colorectal cancer cells. Compared to other similar compounds, TEPC466 offers better binding affinity and imaging capabilities .

Properties

Molecular Formula

C27H20N4O5S2

Molecular Weight

544.6 g/mol

IUPAC Name

N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C27H20N4O5S2/c1-30-20-12-22(38(2)35)37-24(20)19-13-28-31(26(33)23(19)30)14-15-6-5-8-17(10-15)29-25(32)18-11-16-7-3-4-9-21(16)36-27(18)34/h3-13H,14H2,1-2H3,(H,29,32)

InChI Key

UGBKJKATORQJGR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)NC(=O)C5=CC6=CC=CC=C6OC5=O)SC(=C2)S(=O)C

Origin of Product

United States

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